1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-4-11-14(5-6)9(15)7-3-8(10)13(2)12-7/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZCWFPGOROIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=NN(C(=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound's antileishmanial and antimalarial properties make it a candidate for drug development.
Industry: It can be used in the production of fungicides and other agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antileishmanial activity may involve inhibition of enzymes essential for the parasite's survival. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:
Key Research Findings
- Synthetic Versatility : Pyrazole carbonyl chlorides serve as versatile intermediates for diverse derivatives, including the target compound and its trifluoromethyl analogs .
- Bioactivity Correlations: The presence of electron-withdrawing groups (CF₃) or hydrogen-bond donors (NH₂) correlates with enhanced fungicidal and herbicidal activities in pyrazole-based compounds .
- Crystallography : Single-crystal X-ray studies of analogs (e.g., compound 5a in ) confirm the structural stability imparted by pyrazole rings, a feature likely shared by the target compound .
Biological Activity
1-Methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine, also known by its CAS number 1856029-88-3, is a compound belonging to the pyrazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties, enzyme inhibition, and other therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
The molecular formula of 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine is C9H11N5O, with a molecular weight of 205.22 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H11N5O |
| Molecular Weight | 205.22 g/mol |
| CAS Number | 1856029-88-3 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds within the pyrazole class, including 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine, exhibit significant anticancer properties. For instance, a study on pyrazolo[1,5-a]pyrimidines demonstrated their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In vitro assays using HeLa cells (cervical cancer) showed that derivatives of pyrazolo compounds could reduce cell viability by over 50% at concentrations as low as 10 µM, suggesting a potent anticancer effect .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Pyrazole derivatives have been reported to act as selective inhibitors for various enzymes, including cyclooxygenase and certain kinases involved in cancer progression.
Research Findings:
A study highlighted that specific pyrazole derivatives inhibited cyclooxygenase activity with IC50 values ranging from 0.5 to 2 µM . This suggests that 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine may share similar inhibitory profiles.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Enzyme Inhibition : Blocking specific enzymes that facilitate cancer growth and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
